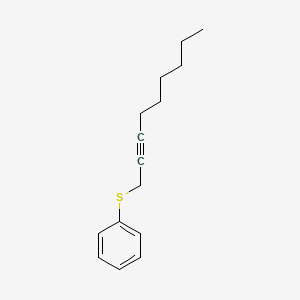
Non-2-ynylsulfanyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-2-ynylsulfanyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with a non-2-ynylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-2-ynylsulfanyl-benzene can be synthesized through various methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution . One common approach involves the reaction of benzene with non-2-ynylsulfanyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Non-2-ynylsulfanyl-benzene undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the non-2-ynylsulfanyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like hydroxide ions, and electrophiles such as alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
Non-2-ynylsulfanyl-benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development and as a therapeutic agent
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of non-2-ynylsulfanyl-benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and can result in various biological effects .
Comparison with Similar Compounds
Non-2-ynylsulfanyl-benzene can be compared with other similar compounds, such as:
Phenylacetylene: Similar in structure but lacks the sulfanyl group, leading to different reactivity and applications.
Thiophenol: Contains a sulfanyl group but lacks the alkyne functionality, resulting in distinct chemical properties.
Benzyl mercaptan: Similar in having a sulfanyl group but differs in the position and nature of the substituents.
Properties
CAS No. |
133188-94-0 |
|---|---|
Molecular Formula |
C15H20S |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
non-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C15H20S/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13H,2-6,14H2,1H3 |
InChI Key |
QKAKCZNKBUDOQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















